
1,2-Butanediol, 4-bromo-4,4-dinitro-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Butanediol, 4-bromo-4,4-dinitro-1-phenyl- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a nitroaromatic compound that has been used as a precursor for the synthesis of other chemicals such as explosives and dyes. In recent years, it has also been studied for its potential as an anti-cancer agent and as a tool for studying biochemical pathways.
Mecanismo De Acción
The mechanism of action of 1,2-Butanediol, 4-bromo-4,4-dinitro-1-phenyl- is not fully understood. However, studies have shown that the compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, the compound has been shown to act as a reactive oxygen species scavenger, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects
1,2-Butanediol, 4-bromo-4,4-dinitro-1-phenyl- has been shown to have several biochemical and physiological effects. In vitro studies have shown that the compound inhibits the growth of cancer cells and induces apoptosis. It has also been shown to act as a reactive oxygen species scavenger, which may have implications for its anti-cancer properties. In addition, the compound has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1,2-Butanediol, 4-bromo-4,4-dinitro-1-phenyl- for lab experiments is its high purity. The synthesis process produces a highly pure product, which is important for reproducibility and accuracy of experiments. In addition, the compound has been shown to be relatively stable, which makes it suitable for long-term experiments. However, one of the limitations of the compound is its toxicity. It is important to handle the compound with care and to use appropriate safety measures when working with it.
Direcciones Futuras
There are several future directions for research on 1,2-Butanediol, 4-bromo-4,4-dinitro-1-phenyl-. One area of research is the development of more potent anti-cancer compounds based on the structure of the compound. Another area of research is the elucidation of the mechanism of action of the compound. Further studies are needed to fully understand how the compound induces apoptosis in cancer cells and its role as a reactive oxygen species scavenger. In addition, the compound has potential applications in other fields such as materials science and environmental chemistry, which could be explored in future research.
Conclusion
In conclusion, 1,2-Butanediol, 4-bromo-4,4-dinitro-1-phenyl- is a chemical compound that has potential applications in various scientific fields. The compound has been studied for its anti-cancer properties and as a tool for studying biochemical pathways. The synthesis process produces a highly pure product, which is important for reproducibility and accuracy of experiments. However, the compound is toxic and should be handled with care. Further research is needed to fully understand the mechanism of action of the compound and to explore its potential applications in other fields.
Métodos De Síntesis
1,2-Butanediol, 4-bromo-4,4-dinitro-1-phenyl- can be synthesized through a multistep process that involves the reaction of 4-bromo-1,2-dinitrobenzene with butanediol. The synthesis process has been described in detail in the literature and involves several steps such as nitration, reduction, and esterification. The yield of the synthesis process is relatively high, and the purity of the final product is also high.
Aplicaciones Científicas De Investigación
1,2-Butanediol, 4-bromo-4,4-dinitro-1-phenyl- has been studied for its potential applications in various scientific fields. One of the most promising applications is in the field of cancer research. Studies have shown that the compound has anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Another potential application of the compound is in the field of biochemistry. It has been used as a tool for studying biochemical pathways and as a probe for detecting reactive oxygen species.
Propiedades
Número CAS |
19447-66-6 |
|---|---|
Fórmula molecular |
C10H11BrN2O6 |
Peso molecular |
335.11 g/mol |
Nombre IUPAC |
4-bromo-4,4-dinitro-1-phenylbutane-1,2-diol |
InChI |
InChI=1S/C10H11BrN2O6/c11-10(12(16)17,13(18)19)6-8(14)9(15)7-4-2-1-3-5-7/h1-5,8-9,14-15H,6H2 |
Clave InChI |
DNXJJIZZMJTTAV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(CC([N+](=O)[O-])([N+](=O)[O-])Br)O)O |
SMILES canónico |
C1=CC=C(C=C1)C(C(CC([N+](=O)[O-])([N+](=O)[O-])Br)O)O |
Sinónimos |
4-Bromo-4,4-dinitro-1-phenyl-1,2-butanediol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



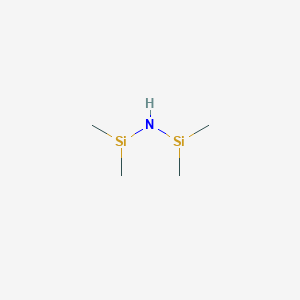


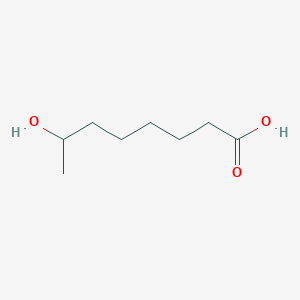

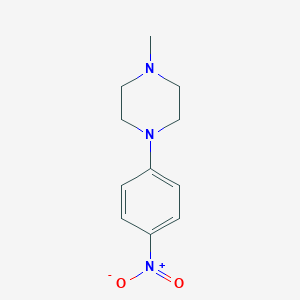
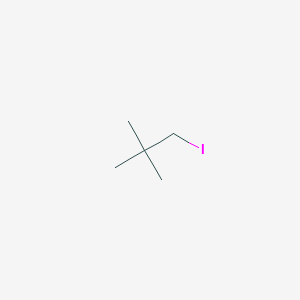
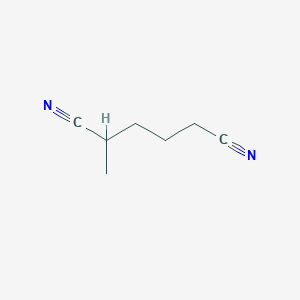
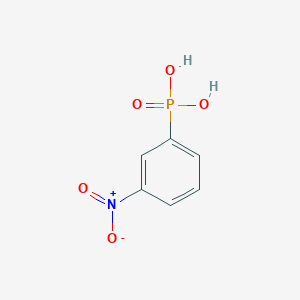
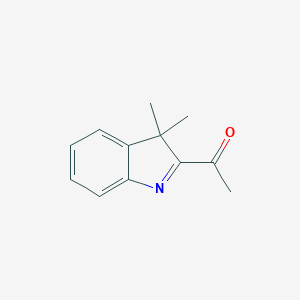
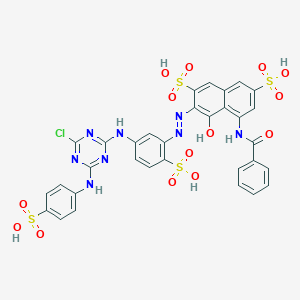
![[28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate](/img/structure/B98796.png)

